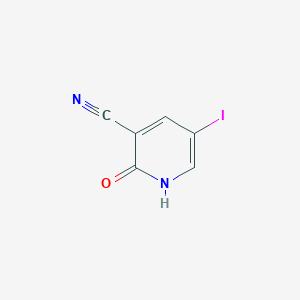
5-Iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile
Vue d'ensemble
Description
5-Iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile is a useful research compound. Its molecular formula is C6H3IN2O and its molecular weight is 246.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-Iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS Number: 766515-33-7) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its biological activity, including cytotoxic effects against cancer cell lines and antimicrobial properties.
Chemical Structure and Properties
Molecular Formula: C₆H₃IN₂O
Linear Formula: C₆H₃IN₂O
CAS Number: 766515-33-7
The compound features a dihydropyridine ring with a carbonitrile group, which is known to contribute to various biological activities.
Cytotoxic Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines.
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of various pyridine derivatives, including this compound, the following results were obtained using the MTT assay:
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| This compound | HepG2 | 8.02 ± 0.38 |
| MCF-7 | 6.95 ± 0.34 | |
| Reference Compound (5-FU) | HepG2 | 9.42 ± 0.46 |
The compound demonstrated potent cytotoxicity against HepG2 (human hepatocellular carcinoma) and MCF-7 (human breast adenocarcinoma) cell lines, with IC₅₀ values indicating stronger activity than the reference drug 5-fluorouracil (5-FU) .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial potential. Research indicates that derivatives of this compound exhibit activity against various bacterial strains.
Antimicrobial Efficacy
A comparative study highlighted the antimicrobial effects of substituted pyridine compounds:
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-Iodo-2-oxo-1,2-dihydropyridine derivatives | Staphylococcus aureus | 2.18 μg/mL |
| Escherichia coli | 3.08 μg/mL | |
| Candida albicans | 1.50 μg/mL |
These findings suggest that the compound possesses significant antimicrobial properties, making it a candidate for further development in treating infections .
The biological activity of 5-Iodo-2-oxo-1,2-dihydropyridine derivatives is hypothesized to be linked to their ability to inhibit specific enzymes or pathways involved in cell proliferation and survival. The inhibition of Pim-1 kinase has been noted as a potential mechanism by which these compounds exert their cytotoxic effects .
Propriétés
IUPAC Name |
5-iodo-2-oxo-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3IN2O/c7-5-1-4(2-8)6(10)9-3-5/h1,3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNUUSNUUZTHEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1I)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670264 | |
| Record name | 5-Iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
766515-33-7 | |
| Record name | 5-Iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















